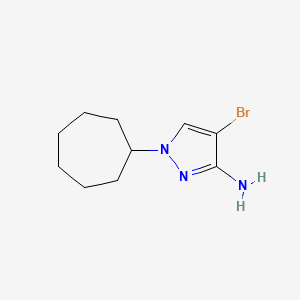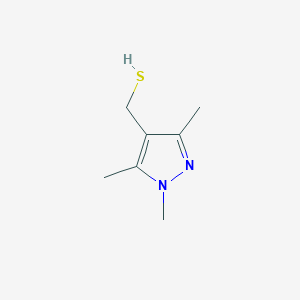
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromopyridine moiety, and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to reductive amination with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyridine derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
- 2-Amino-3-(4-bromopyridin-2-yl)propanoic acid
Uniqueness
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-amino-3-(3-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13) |
Clé InChI |
FLIIXVMMUOIUAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
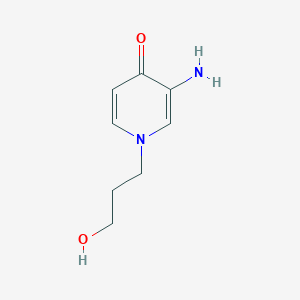
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)

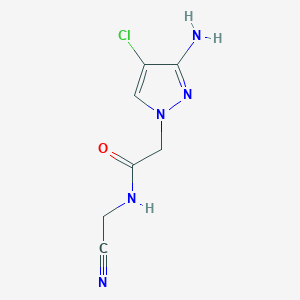

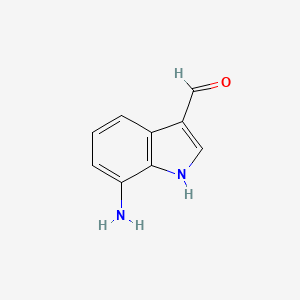
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)

